Bienvenue dans la boutique en ligne BenchChem!

1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene

Deoxotrifluorination SF4-mediated fluorination 1-aryl-1-trifluoromethylcyclopropane synthesis

1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene (CAS 1227160-18-0) is an aryl bromide building block of molecular formula C₁₀H₈BrF₃ (MW 265.07 g/mol) featuring a para-bromophenyl group attached to a 1-(trifluoromethyl)cyclopropyl (Cp-CF₃) moiety. The compound integrates two strategically orthogonal functionalities: the bromine atom serves as a versatile cross-coupling handle for Suzuki, Negishi, and related palladium-catalyzed transformations, while the Cp-CF₃ group functions as a metabolically stable, lipophilic bioisostere of the tert-butyl group.

Molecular Formula C10H8BrF3
Molecular Weight 265.073
CAS No. 1227160-18-0
Cat. No. B582180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
CAS1227160-18-0
Molecular FormulaC10H8BrF3
Molecular Weight265.073
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)Br)C(F)(F)F
InChIInChI=1S/C10H8BrF3/c11-8-3-1-7(2-4-8)9(5-6-9)10(12,13)14/h1-4H,5-6H2
InChIKeyLJOJKFHNKMTEFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene (CAS 1227160-18-0): A Dual-Function Building Block Combining a Trifluoromethylcyclopropyl Group with a para-Bromo Coupling Handle


1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene (CAS 1227160-18-0) is an aryl bromide building block of molecular formula C₁₀H₈BrF₃ (MW 265.07 g/mol) featuring a para-bromophenyl group attached to a 1-(trifluoromethyl)cyclopropyl (Cp-CF₃) moiety [1]. The compound integrates two strategically orthogonal functionalities: the bromine atom serves as a versatile cross-coupling handle for Suzuki, Negishi, and related palladium-catalyzed transformations, while the Cp-CF₃ group functions as a metabolically stable, lipophilic bioisostere of the tert-butyl group [2]. This compound is a recognized intermediate in the patented synthesis of 1-aryl-1-trifluoromethylcyclopropanes, which are key precursors to T-type calcium channel blockers, including the clinical candidate ACT-709478 (apinocaltamide) [3].

Why Generic Substitution Fails for 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene: Evidence That Closely Related Analogs Cannot Be Interchanged in Key Synthetic Transformations


Although several 4-substituted phenylcyclopropane derivatives may appear structurally interchangeable, published patent data demonstrate that substitution at the para-position of the benzene ring decisively governs the outcome of the critical deoxotrifluorination step required to install the CF₃ group on the cyclopropane ring [1]. Under identical SF₄/HF conditions, the methyl-substituted derivative (X) and the cyanomethyl-substituted derivative (VIII) each failed to produce any desired trifluoromethyl product, yielding only the acid fluoride intermediate or decomposition products, even under forced conditions. In stark contrast, the bromo-substituted derivative (IIb) achieved 50% conversion under mild conditions and 85% conversion at elevated temperature. This non-obvious reactivity difference means that procurement of a simpler or cheaper 4-substituted analog as a drop-in replacement would result in complete synthetic failure at the deoxotrifluorination stage, blocking the entire downstream synthetic route to the pharmacologically active T-type calcium channel blockers [1].

Quantitative Differentiation Evidence for 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene: Comparator-Backed Data Across Reactivity, Metabolic Stability, Physicochemical, and Application Dimensions


Deoxotrifluorination Reactivity: Bromo Derivative Is the Only Functionalized Substrate That Successfully Yields the Trifluoromethyl Product Among Tested 4-Substituted Analogs

In the patented process for manufacturing 1-aryl-1-trifluoromethylcyclopropanes, four 4-substituted phenylcyclopropanecarboxylic acid substrates were evaluated under identical deoxotrifluorination conditions (SF₄ + HF in dichloromethane). The methyl derivative (X, R¹ = Me) and the cyanomethyl derivative (VIII, R¹ = CH₂CN) gave no desired trifluoromethyl product whatsoever — only acid fluoride formation was observed, and forced conditions (neat HF, elevated temperature, prolonged reaction time) led exclusively to decomposition. By contrast, the bromo derivative (IIb, R¹ = Br) produced the target compound (IIIb) with 50% conversion under mild conditions and 85% conversion when the reaction was run at 100 °C for 35 hours [1]. The H-derivative (IIa, R¹ = H) also performed well (full conversion, >90% GC purity), but lacks the bromine coupling handle required for subsequent Negishi cross-coupling to the final drug candidate. Thus, the bromo derivative is the only functionalized substrate that simultaneously provides (a) successful deoxotrifluorination and (b) a synthetic handle for downstream elaboration [1].

Deoxotrifluorination SF4-mediated fluorination 1-aryl-1-trifluoromethylcyclopropane synthesis

Metabolic Stability Advantage of the Trifluoromethylcyclopropyl (Cp-CF₃) Group over the Tert-Butyl Group: In Vitro and In Vivo Clearance Data

The trifluoromethylcyclopropyl (Cp-CF₃) group embedded in the target compound has been demonstrated to confer consistently higher metabolic stability compared to the tert-butyl group across multiple matched molecular pairs. In a study by Barnes-Seeman et al., six matched pairs of biaryls and amides bearing either tert-butyl or Cp-CF₃ were evaluated for in vitro microsomal clearance and in vivo rat pharmacokinetics. Compound 9 (Cp-CF₃) exhibited rat in vivo clearance (Cl) of 4.6 mL/min/kg with a half-life (t₁/₂) of 9.1 h, whereas its tert-butyl counterpart compound 1 showed Cl = 20 mL/min/kg and t₁/₂ = 2.3 h — representing a 4.3-fold reduction in clearance and a 4.0-fold prolongation of half-life. In a second matched pair, compound 12 (Cp-CF₃) displayed Cl = 25 mL/min/kg with t₁/₂ = 3.4 h, compared to compound 11 (t-Bu) with Cl = 352 mL/min/kg and t₁/₂ = 0.2 h — a 14.1-fold reduction in clearance [1]. The LogP of the Cp-CF₃ compound 9 was 4.0, closely matching that of the tert-butyl compound 1 (LogP = 4.2), confirming that the metabolic stability gain is achieved without sacrificing lipophilicity [1]. Because the target compound delivers the Cp-CF₃ group as a building block via its bromo coupling handle, molecules constructed from it inherit this metabolic stability advantage relative to those built from tert-butyl-substituted aryl bromide analogs such as 1-bromo-4-tert-butylbenzene (CAS 3972-65-4).

Metabolic stability CYP450 metabolism tert-butyl bioisostere Cp-CF₃ group

LogP and Lipophilicity Profile: The Target Compound Occupies a Distinct Physicochemical Niche Not Accessible by Simpler Analogs

The computed LogP of 1-bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene is 4.04 , placing it in a distinct lipophilicity range compared to structurally simpler analogs. The direct comparator 1-bromo-4-(trifluoromethyl)benzene (CAS 402-43-7), which lacks the cyclopropyl ring, has a LogP of approximately 3.47–3.66 [1], representing a difference of 0.4–0.6 LogP units. The cyclopropyl-only analog 1-bromo-4-cyclopropylbenzene (CAS 1124-14-7) has a reported LogP of approximately 3.33–4.04 [2], with the lower end of this range differing by ~0.7 units from the target compound. The tert-butyl analog 1-bromo-4-tert-butylbenzene (CAS 3972-65-4) has a LogP of approximately 3.75–4.68 . Thus, the target compound's Cp-CF₃ group achieves an intermediate lipophilicity between the simple CF₃-substituted and the tert-butyl-substituted analogs, while the presence of the cyclopropane ring adds rigidity and metabolic stability that neither the simple CF₃ analog nor the cyclopropyl-only analog can provide.

Lipophilicity LogP Physicochemical properties ADME optimization

Physical Property Differentiation: Boiling Point and Density Confirm That the Cp-CF₃ Group Imparts Distinct Handling and Purification Characteristics

The target compound has a predicted boiling point of 225.4 ± 40.0 °C at 760 mmHg and a density of 1.6 ± 0.1 g/cm³ . Among structurally related comparators: 1-bromo-4-(trifluoromethyl)benzene (CAS 402-43-7) boils at 154–155 °C with a density of 1.607–1.636 g/cm³ [1]; 1-bromo-4-cyclopropylbenzene (CAS 1124-14-7) boils at 231 °C with a density of 1.474 g/cm³ ; and 1-bromo-4-tert-butylbenzene (CAS 3972-65-4) boils at 231.5 °C (at 760 mmHg) with a density of 1.203–1.229 g/cm³ [2]. The target compound's boiling point (~225 °C) is approximately 70 °C higher than the simple CF₃ analog (lacking the cyclopropyl ring) and comparable to the tert-butyl analog (~232 °C). However, its density (1.6 g/cm³) is substantially higher than the tert-butyl analog (1.2 g/cm³) and closely matches that of the simple CF₃ analog. This combination of moderate boiling point and high density reflects the electron-withdrawing, mass-dense character conferred by the three fluorine atoms on the cyclopropane ring .

Boiling point Density Physical properties Purification Distillation

Validated Synthetic Intermediate for a Clinical-Stage T-Type Calcium Channel Blocker (ACT-709478 / Apinocaltamide): Patent-Documented Role Cannot Be Fulfilled by Non-Bromo or Ortho-Substituted Analogs

The target compound serves as the specific bromo-containing intermediate (Formula IIIb, R¹ = Br) in the patented synthesis of 1-aryl-1-trifluoromethylcyclopropanes, which are essential precursors to T-type calcium channel blockers of general formula (A) described in WO 2015/186056 [1]. The para-bromo substituent is essential for the subsequent Negishi coupling with (2-(tert-butoxy)-2-oxoethyl)zinc(II) chloride (the Rieke reagent), enabling installation of the phenylacetic acid side chain present in the final drug candidate ACT-709478 (apinocaltamide) [1]. ACT-709478 is a potent, selective, orally bioavailable, brain-penetrant T-type calcium channel blocker with IC₅₀ values of 6.4 nM (Cav3.1), 18 nM (Cav3.2), and 7.5 nM (Cav3.3), and >370-fold selectivity over Cav1.2 (IC₅₀ = 2410 nM) . The ortho-bromo isomer (CAS 1822928-76-6) would produce a regioisomeric Negishi coupling product with distinct geometry, potentially altering target binding; similarly, the chloro analog or non-halogenated analogs cannot participate in this specific Negishi coupling step [1].

T-type calcium channel blocker Epilepsy Negishi coupling ACT-709478 Apinocaltamide

Best-Fit Research and Industrial Application Scenarios for 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene (CAS 1227160-18-0) Based on Verified Differentiation Evidence


Medicinal Chemistry: Metabolic Stability Optimization via Tert-Butyl to Cp-CF₃ Bioisostere Replacement

In lead optimization programs where a tert-butylphenyl group contributes to high oxidative clearance by CYP450 enzymes, this building block enables a direct, single-step Suzuki coupling to install the Cp-CF₃ group as a metabolically stable replacement. As demonstrated by Barnes-Seeman et al., Cp-CF₃-containing compounds achieved 4.3- to 14.1-fold lower in vivo rat clearance and 4- to 17-fold longer half-lives compared to matched tert-butyl compounds, without significant change in LogP (Cp-CF₃ LogP = 4.0 vs. t-Bu LogP = 4.2) [1]. For program teams, procuring this pre-functionalized building block avoids the need to develop a de novo synthetic route to the Cp-CF₃ group — a non-trivial task given the documented difficulty of deoxotrifluorination on cyclopropane carboxylic acid substrates [1].

T-Type Calcium Channel Blocker Drug Discovery: Direct Intermediate for ACT-709478 and Structural Analogs

The compound is the documented synthetic intermediate (Formula IIIb) en route to ACT-709478 (apinocaltamide), a clinical-stage T-type calcium channel blocker with potent activity against Cav3.1 (IC₅₀ = 6.4 nM), Cav3.2 (IC₅₀ = 18 nM), and Cav3.3 (IC₅₀ = 7.5 nM) [2]. Academic and industrial groups pursuing novel T-type calcium channel blockers for epilepsy or other neurological indications can use this building block to access the 4-(1-(trifluoromethyl)cyclopropyl)phenyl scaffold via Negishi or Suzuki coupling, directly replicating the patented route. The para-bromo substitution is structurally mandatory for this specific coupling; the ortho-isomer (CAS 1822928-76-6) would produce a regioisomeric product incompatible with the established structure-activity relationships of this chemotype [2].

Agrochemical Discovery: Fluorinated Cyclopropane Building Block for Enhanced Environmental Stability

The Cp-CF₃ group combines the metabolic stability advantages of fluorine substitution with the conformational rigidity of a cyclopropane ring — properties highly valued in agrochemical design for improving field persistence and target-site specificity [3]. The para-bromo handle allows this group to be appended to diverse aryl, heteroaryl, or alkenyl scaffolds via Suzuki-Miyaura cross-coupling. Compared to using 1-bromo-4-(trifluoromethyl)benzene, which installs only a simple CF₃ group, this building block adds cyclopropane rigidity that can favorably pre-organize the molecule for target binding. The compound's LogP of ~4.0 is at the upper end of the favorable range for foliar uptake, and its boiling point of ~225 °C supports formulation processing at elevated temperatures .

Chemical Biology: Bifunctional Probe Synthesis via Orthogonal Bromine and Cp-CF₃ Functionality

This building block uniquely combines a bromine atom for Pd-catalyzed cross-coupling with a Cp-CF₃ group that serves as a sensitive ¹⁹F NMR probe. The three equivalent fluorine atoms provide a strong, singlet ¹⁹F NMR signal that is well-separated from most biological fluorine backgrounds, enabling quantitative monitoring of probe uptake, metabolism, or target engagement in cellular and in vitro systems. The cyclopropane ring adds conformational constraint that can reduce the entropic penalty of binding. This dual functionality — a coupling handle plus a built-in ¹⁹F reporter — is not available from any of the simpler analogs: the simple CF₃ analog lacks the cyclopropane rigidity, the cyclopropyl-only analog lacks fluorine, and the tert-butyl analog lacks both fluorine and the coupling versatility of an aryl bromide .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.